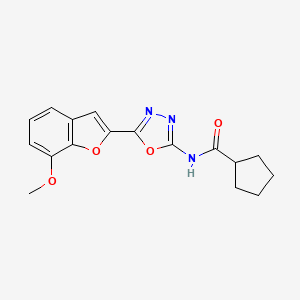

![molecular formula C16H9Cl2NO2S B2359522 4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoic Acid CAS No. 338407-84-4](/img/structure/B2359522.png)

4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoic Acid” is a complex organic molecule. It contains a benzoic acid moiety attached to a thiazole ring, which is further substituted with a 3,4-dichlorophenyl group .

Synthesis Analysis

The synthesis of such a compound could potentially involve several steps, including the formation of the thiazole ring and the introduction of the 3,4-dichlorophenyl group. Unfortunately, specific synthesis methods for this exact compound were not found in the available literature .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, depending on the conditions and reagents used. For instance, the benzoic acid moiety could participate in reactions typical for carboxylic acids, while the thiazole ring could undergo reactions typical for heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For instance, the presence of the polar carboxylic acid group could influence its solubility properties .Applications De Recherche Scientifique

- Researchers have explored the antimicrobial potential of this compound. It has demonstrated inhibitory effects against bacteria, fungi, and other microorganisms. Investigations include its role in combating drug-resistant pathogens and its potential as a novel antimicrobial agent .

- The compound’s structure suggests anti-inflammatory activity. Studies have investigated its impact on inflammatory pathways, including cytokine modulation and inhibition of inflammatory enzymes. These findings could have implications for treating inflammatory diseases .

- Scientists have examined the compound’s potential as an anticancer agent. It may interfere with cancer cell proliferation, induce apoptosis, or inhibit specific signaling pathways. Further research aims to elucidate its mechanisms and optimize its efficacy .

- Preliminary studies suggest that 4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoic Acid might have neuroprotective properties. Investigations focus on its ability to mitigate oxidative stress, enhance neuronal survival, and potentially combat neurodegenerative conditions .

- The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AchE). Inhibition of AchE is relevant in neurodegenerative disorders like Alzheimer’s disease. Researchers have observed significant reductions in AchE levels upon treatment with this compound .

- Chemists have utilized 4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoic Acid as a building block in heterocyclic synthesis. By modifying its structure, they aim to create novel derivatives with improved pharmacological properties. These efforts contribute to drug discovery and design .

Antimicrobial Activity

Anti-Inflammatory Properties

Anticancer Research

Neuroprotective Effects

Enzyme Inhibition

Heterocyclic Chemistry and Drug Design

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been reported to exhibit a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing numerous biological processes.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some thiazole derivatives can inhibit enzyme activity, while others may act as agonists or antagonists at specific receptors.

Biochemical Pathways

Thiazole derivatives have been reported to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, and microbial infections .

Pharmacokinetics

The compound’s solubility in various solvents suggests that it may be well-absorbed and distributed in the body . The compound’s molecular weight (267.107) also suggests that it may be metabolized and excreted efficiently .

Result of Action

Thiazole derivatives have been reported to exhibit a variety of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects .

Propriétés

IUPAC Name |

4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2NO2S/c17-12-6-5-11(7-13(12)18)14-8-22-15(19-14)9-1-3-10(4-2-9)16(20)21/h1-8H,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNQUKBNTOPTMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoic Acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide](/img/structure/B2359441.png)

![N-[2-(1H-indol-3-yl)ethyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2359443.png)

![6-Ethyl-4-[(4-ethylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2359444.png)

![2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2359446.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2359448.png)

![N-(1-cyanopropyl)-3-[(pyrrolidin-1-yl)methyl]benzamide](/img/structure/B2359452.png)

![4-methoxy-5-[(4-phenoxyanilino)methylene]-2(5H)-furanone](/img/structure/B2359456.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2359459.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2359461.png)

![N-(benzo[d]thiazol-6-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2359462.png)